molecular formula C23H23NO9 B4821121 ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate

ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate

Cat. No. B4821121
M. Wt: 457.4 g/mol
InChI Key: IXYDGCZKFCEELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate, also known as Boc-Gly-OH ester, is a synthetic compound that has been widely used in scientific research. This compound has shown promising results in various biochemical and physiological studies, making it a valuable tool in the field of medicine and biology.

Mechanism of Action

Ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate ester works by inhibiting the activity of enzymes through the formation of a covalent bond between the compound and the enzyme's active site. This results in the inhibition of the enzyme's activity, which can lead to a variety of biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate ester can have a variety of effects on cells and tissues. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate ester in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for the use of ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate ester in scientific research. One potential application is in the development of new drugs for the treatment of cancer and viral infections. Additionally, this compound could be used to study the role of specific enzymes in various biological processes, such as inflammation and cell death.
In conclusion, ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate ester is a valuable tool in scientific research due to its ability to selectively inhibit the activity of specific enzymes. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs. However, its potential toxicity should be taken into consideration when using this compound in lab experiments.

Scientific Research Applications

Ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate ester has been extensively used in scientific research for its ability to inhibit the activity of certain enzymes, such as proteases and kinases. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxy-4-oxochromen-3-yl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO9/c1-5-29-21(27)17-9-8-16(32-17)15-12-30-18-10-13(6-7-14(18)20(15)26)31-19(25)11-24-22(28)33-23(2,3)4/h6-10,12H,5,11H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYDGCZKFCEELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate
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ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate
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ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate
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ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate
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ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate
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ethyl 5-(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)-2-furoate

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